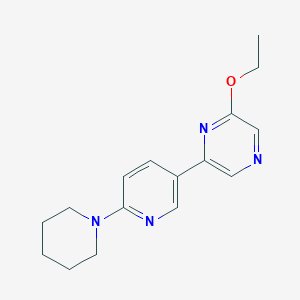

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine

Description

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with an ethoxy group at position 2 and a pyridin-3-yl group at position 4. The pyridine ring is further modified with a piperidin-1-yl substituent at its 6-position. This structure combines aromatic nitrogen-containing rings (pyrazine and pyridine) with a saturated piperidine moiety, which may enhance its bioavailability and central nervous system (CNS) penetration due to improved lipophilicity .

- Hydrazine-mediated cyclization: Similar to the preparation of 6-ethoxy-2-hydrazinyl-3-nitropyridine (), where hydrazine reacts with substituted pyridines.

- Cross-coupling reactions: As seen in the synthesis of pyrazine-piperazine hybrids (), Suzuki-Miyaura couplings or Buchwald-Hartwig aminations could link the pyridine and pyrazine moieties.

Properties

CAS No. |

1333222-41-5 |

|---|---|

Molecular Formula |

C16H20N4O |

Molecular Weight |

284.36 g/mol |

IUPAC Name |

2-ethoxy-6-(6-piperidin-1-ylpyridin-3-yl)pyrazine |

InChI |

InChI=1S/C16H20N4O/c1-2-21-16-12-17-11-14(19-16)13-6-7-15(18-10-13)20-8-4-3-5-9-20/h6-7,10-12H,2-5,8-9H2,1H3 |

InChI Key |

IJQGJTUDGRMNAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyrazine or pyridine derivatives.

Scientific Research Applications

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Structure Impact: Pyrazine vs. Pyridine: Pyrazine derivatives (e.g., PF-470, volitinib) often exhibit CNS or kinase-targeting activities due to their planar, electron-deficient cores, which favor protein binding . In contrast, pyridine-based compounds (e.g., 1e) are more commonly used in agrochemicals or antimicrobials .

Substituent Effects: Ethoxy Group: The ethoxy moiety in the target compound and 2-ethoxy-6-methylpyrazine increases lipophilicity (logP ~2.5–3.0) compared to hydroxyl or amino substituents, improving membrane permeability . Piperidine vs. Piperazine: Piperidine (saturated six-membered ring) in the target compound may confer greater metabolic stability than piperazine (e.g., in anti-tubercular agents from ), which is prone to oxidation .

However, volitinib’s triazolopyrazine core enables stronger π-π stacking with c-Met’s active site . Anti-tubercular pyrazine-piperazine hybrids () demonstrate that pyrazine-linked nitrogen heterocycles can disrupt mycobacterial enzyme function, though the target compound’s ethoxy group may reduce polarity, limiting such applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Key Observations :

- The target compound’s higher molecular weight and logP compared to 2-ethoxy-6-methylpyrazine suggest reduced solubility but enhanced cell membrane penetration.

- PF-470 and volitinib’s lower solubility aligns with their use in CNS disorders, where moderate hydrophobicity is advantageous for blood-brain barrier traversal .

Biological Activity

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine (CAS No: 1333222-41-5) is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly involving kinases and other cellular processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- Chemical Structure : The compound consists of a pyrazine ring substituted with an ethoxy group and a piperidine-linked pyridine moiety, which may influence its biological interactions.

Research indicates that compounds similar to 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial in various signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy and inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds with similar structures have demonstrated significant anti-tumor activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of PI3K signaling pathways, which are pivotal in tumor growth and metastasis .

Case Studies

Safety and Toxicology

While specific safety data for 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine is not extensively documented, general safety guidelines suggest avoiding dust formation and contact with skin or eyes due to potential irritations . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.